Fragment-Level Soluble Epoxide Hydrolase Binding: Absence of 6-Amino and N1-Methyl Groups Differentiates This Scaffold from the Co-Crystallized Analog
The 6-amino-1-methyl analog of the target compound has been co-crystallized with human soluble epoxide hydrolase (sEH) and exhibits an IC50 of 0.029 mM under defined conditions [1]. The target compound, 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione, lacks the 6-amino group that forms a key hydrogen bond in the sEH active site as well as the N1-methyl group that occupies a hydrophobic pocket [2]. This structural divergence predicts a distinct binding pose, likely resulting in weaker sEH inhibition for the target compound, which may be advantageous in screening cascades where selective inhibition of other targets is desired.
| Evidence Dimension | Inhibitory activity against human soluble epoxide hydrolase |
|---|---|
| Target Compound Data | Not determined; predicted weaker binding based on absent key H-bond donor (6-NH2) and N1 substituent. |
| Comparator Or Baseline | 6-amino-1-methyl-5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione: IC50 = 0.029 mM (22°C, 25 mM Bis-Tris HCl pH 7.0, 0.02% Triton X-100) [1]. |
| Quantified Difference | Structural difference: absence of 6-amino and N1-methyl groups; no head-to-head IC50 available. |
| Conditions | BRENDA enzyme ligand database; crystallographic data from PDB 3WKA (human sEH, 2.01 Å resolution) [2]. |
Why This Matters
The differential substitution pattern provides a handle for orthogonal chemical space exploration in fragment-based campaigns targeting sEH or related epoxide hydrolases, reducing the risk of selecting a close analog with unwanted off-target activity.
- [1] BRENDA Ligand Database. 6-amino-1-methyl-5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione. IC50 Value 0.029 mM. View Source
- [2] PDB 3WKA. Crystal structure of soluble epoxide hydrolase in complex with fragment inhibitor 6-amino-1-methyl-5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione. Amano et al., Bioorg. Med. Chem. 22, 2427 (2014). View Source
